molecular formula C12H11BrO B12498564 1-Bromo-2-methoxy-7-methylnaphthalene

1-Bromo-2-methoxy-7-methylnaphthalene

Cat. No.: B12498564
M. Wt: 251.12 g/mol
InChI Key: LEMBDJAUROUMMG-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-7-methylnaphthalene is an organic compound with the molecular formula C12H11BrO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom, a methoxy group, and a methyl group attached to the naphthalene ring system. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methoxy-7-methylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-7-methylnaphthalene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methoxy-7-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted naphthalenes with various functional groups replacing the bromine atom.

    Coupling Reactions: Biaryl compounds are the primary products.

    Oxidation and Reduction: Products vary depending on the specific reaction, ranging from alcohols to carboxylic acids.

Scientific Research Applications

1-Bromo-2-methoxy-7-methylnaphthalene is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxy-7-methylnaphthalene depends on the specific reaction or application. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the biaryl product . The methoxy and methyl groups can influence the reactivity and selectivity of the compound in various transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-methoxy-7-methylnaphthalene is unique due to the presence of both methoxy and methyl groups, which can modulate its electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

IUPAC Name

1-bromo-2-methoxy-7-methylnaphthalene

InChI

InChI=1S/C12H11BrO/c1-8-3-4-9-5-6-11(14-2)12(13)10(9)7-8/h3-7H,1-2H3

InChI Key

LEMBDJAUROUMMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2Br)OC

Origin of Product

United States

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